8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol basic properties
8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol basic properties
An In-Depth Technical Guide to the Basic Properties of 8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
Abstract
This technical guide provides a comprehensive analysis of the foundational chemical and pharmacological properties of 8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol. As specific experimental data for this compound is not extensively published, this document leverages established principles of medicinal chemistry and structure-activity relationship (SAR) data from the broader aminotetralin class of molecules. The aminotetralin scaffold is a privileged structure in neuroscience, serving as the core for numerous ligands targeting dopaminergic and serotonergic G-protein coupled receptors (GPCRs).[1][2][3][4] This guide will infer the physicochemical properties, propose a pharmacological profile, outline a representative synthetic strategy, and provide a detailed experimental protocol for the initial characterization of this novel compound.
Chemical and Physicochemical Properties
The unique arrangement of functional groups on the tetralin core—an amine at the C8 position, a hydroxyl at C2, and a fluorine atom at C3—dictates the molecule's fundamental behavior in chemical and biological systems.
Chemical Structure:
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IUPAC Name: 8-amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
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Molecular Formula: C₁₀H₁₂FNO
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Molecular Weight: 181.21 g/mol
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Core Scaffold: Aminotetralin, a rigid analog of phenylethylamine.[4]
The fluorine atom, being highly electronegative, is expected to modulate the electronic properties of the aromatic ring and influence the basicity (pKa) of the nearby amino group and the acidity of the phenolic hydroxyl group.[5][6] This strategic fluorination can enhance metabolic stability and alter binding affinity for target receptors.[6][7][8]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| pKa (Amine) | ~9.5 - 10.5 | Determines the degree of protonation at physiological pH (7.4). A protonated amine is crucial for forming ionic bonds with key acidic residues (e.g., Aspartate) in monoamine receptor binding pockets. |
| pKa (Phenol) | ~9.0 - 10.0 | Influences hydrogen bonding potential. The acidity is increased by the electron-withdrawing fluorine atom. |
| LogP | 1.5 - 2.5 | Predicts lipophilicity and the ability to cross the blood-brain barrier (BBB). This range is generally considered optimal for CNS-active compounds. |
| Topological Polar Surface Area (TPSA) | ~46.2 Ų | Estimates the molecule's surface polarity. A lower TPSA (<90 Ų) is correlated with better BBB penetration. |
Note: Values are estimated based on structurally similar compounds and computational models, as direct experimental data is limited.
Inferred Pharmacological Profile
The aminotetralin framework is a well-established pharmacophore for dopamine (D) and serotonin (5-HT) receptors.[3][9][10] The specific substitution pattern of the title compound allows for informed predictions of its likely biological targets and mechanism of action.
Mechanism of Action
It is hypothesized that 8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol acts as a ligand for monoamine GPCRs. The protonated amine at the C8 position would mimic the endogenous neurotransmitters dopamine and serotonin, forming a critical ionic interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of these receptors. The hydroxyl group at C2 and the fluorine at C3 would engage in additional hydrogen bonding and electrostatic interactions within the binding pocket, determining the compound's affinity and selectivity profile across receptor subtypes.[2][11]
Caption: General interaction of an aminotetralin with a monoamine GPCR.
Structure-Activity Relationship (SAR) Insights
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Dopamine Receptor Activity: Dihydroxylated 2-aminotetralins are potent dopamine receptor agonists.[1][12][13][14] The single hydroxyl group in the title compound suggests it may retain affinity for dopamine receptors, particularly the D2 and D3 subtypes, although potentially with different efficacy compared to catechol-containing analogs.[15][16][17]
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Serotonin Receptor Activity: The aminotetralin scaffold is also prevalent in high-affinity serotonin receptor ligands.[2][18] Specifically, substitutions on the aromatic ring are known to confer selectivity for 5-HT₁A, 5-HT₁B, 5-HT₁D, and 5-HT₇ subtypes.[2][10][11][19] The fluoro-hydroxyl substitution pattern could yield a unique selectivity profile.
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Stereochemistry: The C8 atom is a chiral center. The stereoisomerism ((R) vs. (S)) is critical for receptor binding and is known to produce significant differences in affinity and efficacy for aminotetralin ligands.[2][19]
Proposed Synthetic Pathway
A specific synthesis for 8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is not published. However, a plausible route can be designed based on established methodologies for constructing substituted aminotetralins, often starting from a corresponding tetralone.[20][21][22]
Caption: A generalized, plausible workflow for synthesizing the target compound.
Causality Behind the Workflow:
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Ring Formation: The synthesis begins by constructing the core tetralone scaffold from an appropriately substituted benzene derivative. Friedel-Crafts acylation is a classic and effective method for this type of cyclization.[14]
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Aromatic Functionalization: Introducing the fluorine and hydroxyl groups onto the aromatic ring is a critical step. This might be achieved before or after cyclization, depending on the directing effects of the substituents and the robustness of the reagents.
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Introduction of the Amine: The amine at C8 is installed by first reducing the C8-ketone (if starting from an 8-tetralone) to a hydroxyl group, which is then converted to an amine. This can be done via several methods, such as conversion to an azide followed by reduction, which provides stereochemical control.
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Purification: The final step involves deprotection (if any protecting groups were used) and purification, typically by column chromatography and/or recrystallization, to yield the final product as a salt (e.g., hydrochloride) for stability.
Key Experimental Protocol: Radioligand Displacement Assay
To validate the inferred pharmacological profile, the first and most critical experiment is to determine the compound's binding affinity (Ki) for its hypothesized receptor targets. The radioligand displacement assay is the gold-standard method for this purpose.[23][24]
Objective: To determine the binding affinity of 8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol for the human Dopamine D3 receptor.
Principle: The assay measures the ability of the unlabeled test compound to compete with and displace a radiolabeled ligand of known high affinity from the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and then converted to the affinity constant (Ki).
Materials:
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Receptor Source: Cell membranes from HEK293 cells stably expressing the human Dopamine D3 receptor.
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Radioligand: [³H]Spiperone or another suitable D3-selective radioligand.
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Test Compound: 8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol dissolved in DMSO to create a stock solution.
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Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known D3 antagonist, such as Haloperidol or Spiperone.
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
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Instrumentation: 96-well microplates, cell harvester, liquid scintillation counter, glass fiber filters.
Step-by-Step Methodology:
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Compound Preparation: Perform serial dilutions of the test compound stock solution in assay buffer to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
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Assay Plate Setup: In a 96-well plate, add the following to triplicate wells for each condition:
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Total Binding: 50 µL assay buffer, 50 µL radioligand, 50 µL cell membrane preparation.
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Non-specific Binding (NSB): 50 µL non-specific control (e.g., Haloperidol), 50 µL radioligand, 50 µL cell membrane preparation.
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Test Compound Displacement: 50 µL of each test compound dilution, 50 µL radioligand, 50 µL cell membrane preparation.
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-
Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium. The choice of time and temperature must be optimized for the specific receptor and radioligand.
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Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
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Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to remove any remaining unbound radioligand. This step is critical; over-washing can cause dissociation of the bound ligand, while under-washing leads to high background noise.
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Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
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Data Analysis:
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Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
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Plot the percentage of specific binding against the log concentration of the test compound.
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Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
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Safety and Handling
As 8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is a novel compound with an uncharacterized toxicological and pharmacological profile, it must be handled with appropriate precautions.
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Personal Protective Equipment (PPE): Use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of powder or aerosolized solutions.
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Storage: Store in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.
Conclusion
8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol represents a novel chemical entity within the pharmacologically significant aminotetralin class. Based on robust structure-activity relationship data from its chemical analogs, this compound is predicted to be a CNS-active agent with a high probability of interacting with dopamine and/or serotonin receptor systems. The strategic inclusion of fluorine and a specific hydroxylation pattern suggests the potential for a unique affinity and selectivity profile. The foundational physicochemical properties inferred here point towards favorable drug-like characteristics, including the potential for blood-brain barrier penetration. This guide provides the theoretical framework and a practical experimental starting point for the empirical validation of these properties, paving the way for its future characterization and potential development as a novel research tool or therapeutic lead.
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